molecular formula C16H12N6S B6491308 3-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891107-90-7

3-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No. B6491308
CAS RN: 891107-90-7
M. Wt: 320.4 g/mol
InChI Key: CZDIANXHNHKCDM-UHFFFAOYSA-N
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Description

The compound “3-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound is originated from a structure-based virtual screening made on IDO1 active site .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods . The [1,2,4]triazolo[4,3-a]pyridine scaffold is a key structural motif in this compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular weight of a similar compound, N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, is 370.4 g/mol .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties . They can interact with a variety of enzymes and receptors in the biological system, potentially inhibiting the growth of cancer cells.

Antimicrobial Activity

Triazole compounds have shown significant antimicrobial activity . They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens.

Analgesic and Anti-inflammatory Activity

Triazole derivatives have been reported to have analgesic and anti-inflammatory properties . They could be used in the development of new pain relief and anti-inflammatory drugs.

Antioxidant Activity

Triazole compounds have demonstrated antioxidant activity . They could be used in the development of drugs to combat oxidative stress-related diseases.

Antiviral Activity

Triazole derivatives have shown antiviral properties . They could be used in the development of new antiviral drugs.

Enzyme Inhibition

Triazole compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes.

Antitubercular Agents

Triazole derivatives have shown potential as antitubercular agents . They could be used in the development of new drugs to treat tuberculosis.

Insecticidal Activity

Compounds containing a triazole moiety have been explored for their insecticidal properties . They could be used in the development of new synthetic insecticides.

Future Directions

The future directions in the research of similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry . Further hit-to-lead optimization studies could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name

6-pyridin-3-yl-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-3-12(9-17-7-1)11-23-16-20-19-15-6-5-14(21-22(15)16)13-4-2-8-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDIANXHNHKCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{[(Pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

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